利巴韦林硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

利博霉素硫酸盐在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域。 它被用作广谱抗生素,靶向革兰氏阳性菌和革兰氏阴性菌 . 在药代动力学研究中,利博霉素硫酸盐被用来了解其在体内的吸收、分布、代谢和排泄 . 此外,它还用于开发使用高效液相色谱 (HPLC) 和气溶胶检测器检测相关物质的新方法 .

生化分析

Biochemical Properties

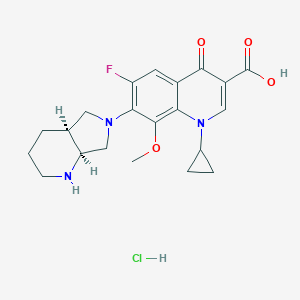

Ribostamycin sulfate interacts with various enzymes and proteins. It works by binding to the bacterial 30S ribosomal subunit . This interaction inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site and also causes misreading of mRNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Cellular Effects

Ribostamycin sulfate has potent antibacterial activity against several bacteria, including various Escherichia coli strains . It is less effective against β-lactam resistant Escherichia coli and Staphylococcus aureus strains .

Molecular Mechanism

The molecular mechanism of Ribostamycin sulfate involves binding to the bacterial 30S ribosomal subunit, inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site, and causing misreading of mRNA . This leaves the bacterium unable to synthesize proteins vital to its growth .

准备方法

合成路线和反应条件: 利博霉素硫酸盐的制备涉及利博链霉菌的发酵,然后进行提取和纯化过程。 发酵液通常被稀释,并且pH值被调节以优化提取过程 . 主要分离涉及使用连续色谱系统去除色素和副产物,然后使用纳滤或反渗透膜进行浓缩 . 最终产品通过进一步的纯化步骤获得,确保高纯度水平 .

工业生产方法: 利博霉素硫酸盐的工业生产采用类似的发酵和提取技术,但规模更大。 该过程涉及连续离子交换方法,以获得高纯度的利博霉素硫酸盐 . 该方法确保有效去除杂质和副产物,从而获得高HPLC纯度的产品 .

化学反应分析

反应类型: 利博霉素硫酸盐会发生各种化学反应,包括取代反应和络合反应。 它与硫酸反应形成硫酸盐 .

常用试剂和条件: 涉及利博霉素硫酸盐的反应中常用的试剂包括用于形成硫酸盐的硫酸 . 反应通常在受控的pH条件下进行,以确保最终产品的稳定性和纯度 .

形成的主要产物: 利博霉素与硫酸反应形成的主要产物是利博霉素硫酸盐 . 该化合物保留了利博霉素的广谱抗生素特性,使其对各种细菌感染有效 .

作用机制

相似化合物的比较

属性

CAS 编号 |

53797-35-6 |

|---|---|

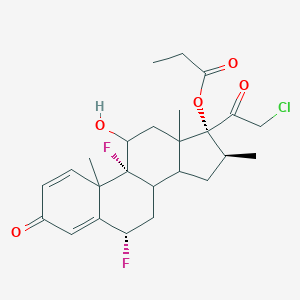

分子式 |

C17H36N4O14S |

分子量 |

552.6 g/mol |

IUPAC 名称 |

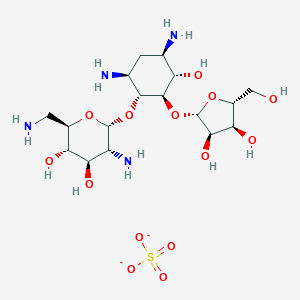

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17?;/m1./s1 |

InChI 键 |

RTCDDYYZMGGHOE-CZUQXGEQSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.[O-]S(=O)(=O)[O-] |

手性 SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O |

规范 SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O |

Key on ui other cas no. |

53797-35-6 |

Pictograms |

Irritant; Health Hazard |

同义词 |

Vistamycin Sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。